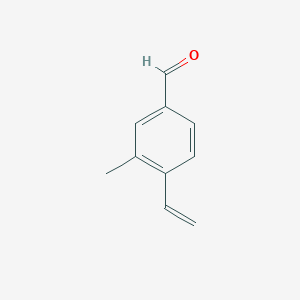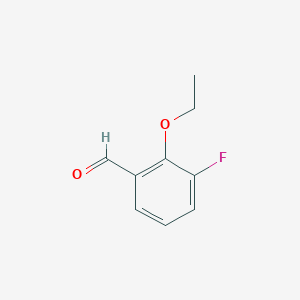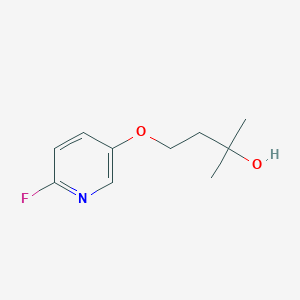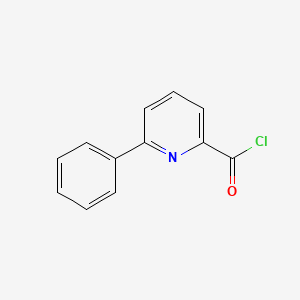
1-Ethynyl-3-methoxy-2-methylbenzene
Overview
Description
1-Ethynyl-3-methoxy-2-methylbenzene is an aromatic acetylene derivative . It has a linear formula of CH3OC6H3(CH3)C≡CH . Its molecular weight is 146.19 . It’s used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with ethynyl (C≡CH), methoxy (OCH3), and methyl (CH3) substituents . The exact 3D structure can be viewed using specific chemical software .Scientific Research Applications
Host-Guest Chemistry and Inclusion Complexes
1-Ethynyl-3-methoxy-2-methylbenzene has applications in host-guest chemistry. For instance, a methoxy-functionalized triaroylbenzene derivative, prepared through cyclotrimerization of a substituted aryl ethynyl ketone, forms a stable inclusion complex with benzene. This complex, revealed by X-ray crystallography, is stabilized by aromatic C-H···O hydrogen bonds between the benzene guest and the triaroylbenzene host (Pigge, Ghasedi, & Rath, 1999).
Synthesis and Properties of Polymers
The synthesis and characterization of polymers derived from methoxy-substituted benzene compounds have been a focus of research. For instance, polymers of 1-methoxy-4-ethoxybenzene and related compounds were synthesized and characterized, highlighting their solubility in organic solvents and linear polymeric structure. These polymers show varying electrical conductivities and have unique ultraviolet absorption, excitation, and emission fluorescence spectra (Moustafid et al., 1991).
Host-Guest Interactions in Crystalline State
Research has also explored the unexpected host-guest interactions in crystalline structures involving compounds similar to this compound. For example, 1,2-bis(3-hydroxyphenylethynyl)benzene, synthesized via a coupling reaction, forms a 'screw'-type arrangement in its crystalline state, characterized by hydrogen bonds and unexpected host-guest complexation with water molecules (Schmittel, Morbach, Engelen, & Panthöfer, 2001).
Spectroscopic Properties of Symmetric Trimethoxybenzenes
The spectroscopic properties of symmetric 1,3,5-tris(arylalkynyl)-2,4,6-trimethoxybenzenes, which carry electron-withdrawing aryl substituents and donating methoxy groups, have been studied. This research establishes a correlation between substitution patterns and UV-vis and fluorescence spectroscopic properties (Hennrich, 2004).
Biomass Proxy Research
Methoxyphenols, similar in structure to this compound, have been used as proxies for terrestrial biomass in studies examining chemical changes in lignin during hydrothermal alteration. Pyrolysis of these compounds provides insights into the potential demethylation processes (Vane & Abbott, 1999).
properties
IUPAC Name |
1-ethynyl-3-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-6-5-7-10(11-3)8(9)2/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIHOVPHHFBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1407816.png)


![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)









